molecular formula C20H15Cl2N3O2S B4646877 (Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile

(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile

Cat. No.: B4646877
M. Wt: 432.3 g/mol
InChI Key: WGLXICHYVAQTGY-BENRWUELSA-N
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Description

(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as 2-aminothiophenol with α-haloketones.

    Substitution Reactions:

    Formation of the Enamine: The final step involves the condensation of the thiazole derivative with an appropriate aniline derivative under basic conditions to form the enamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the aniline moiety.

    Reduction: Reduction reactions can target the nitrile group or the double bond in the enamine structure.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.

Biology

    Antimicrobial Agents: Thiazole derivatives have shown significant antimicrobial activity.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Drug Development: The compound can be a lead structure for the development of new drugs targeting specific diseases.

    Diagnostics: It can be used in the development of diagnostic agents for imaging or detection of biological markers.

Industry

    Agriculture: Thiazole derivatives can be used in the development of pesticides or herbicides.

    Pharmaceuticals: They are used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzyme Activity: By binding to the active site of an enzyme, it can prevent substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile: shares structural similarities with other thiazole derivatives such as:

Uniqueness

  • Structural Features : The combination of the thiazole ring with the dichlorophenyl and dimethoxyanilino groups provides unique electronic and steric properties.
  • Biological Activity : The specific arrangement of functional groups can result in distinct biological activities compared to other thiazole derivatives.

Properties

IUPAC Name

(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-26-14-4-6-17(19(8-14)27-2)24-10-12(9-23)20-25-18(11-28-20)15-5-3-13(21)7-16(15)22/h3-8,10-11,24H,1-2H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLXICHYVAQTGY-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile
Reactant of Route 3
(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile
Reactant of Route 6
(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile

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